Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)-
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Overview
Description
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups. Its molecular formula is C14H17ClN6O, and it has a molecular weight of approximately 320.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols to obtain 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with various reagents to introduce the dimethylphenyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides.
Scientific Research Applications
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,5-diamino-2-pyrazinecarboxamide: Shares a similar pyrazine ring structure but lacks the dimethylphenyl and additional carboxamide groups.
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[(dimethylamino)iminomethyl]-, hydrochloride: Similar structure with different substituents, affecting its chemical properties and applications.
Uniqueness
The uniqueness of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2093-13-2 |
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Molecular Formula |
C15H18ClN7O |
Molecular Weight |
347.80 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18ClN7O/c1-8-3-4-10(9(2)5-8)6-20-21-7-19-15(24)11-13(17)23-14(18)12(16)22-11/h3-5,7,20H,6H2,1-2H3,(H4,17,18,23)(H,19,21,24) |
InChI Key |
CGBCFPFSBZTELN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
Origin of Product |
United States |
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